2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Description
Properties
IUPAC Name |
2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF7O/c1-2(6)3(7,4(8,9)10)14-5(11,12)13/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIYAKAUYPORQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(OC(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382504 | |
| Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-71-3 | |
| Record name | 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3,4,4,4-tetrafluorobut-1-ene with trifluoromethanol in the presence of a base. The reaction is carried out at ambient temperature, and the product is purified through distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an epoxide .
Scientific Research Applications
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s fluorine atoms and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorinated But-1-ene Derivatives
*Hypothetical data based on bromo analog. †Calculated by replacing bromine (79.9 g/mol) with chlorine (35.45 g/mol).
Key Differences and Implications
Halogen Substitution (Cl vs. Br): The chloro analog (hypothetical) has a lower molar mass (~269.46 vs. Bromine’s higher electronegativity may enhance stability in certain environments, as seen in its designation for research applications .
Oxy-Substituent Variation (Trifluoromethoxy vs. Heptafluoropropoxy) :
- The trifluoromethoxy group (-OCF₃) in the target compound offers moderate steric hindrance and electron-withdrawing effects. In contrast, the heptafluoropropoxy group (-OCF₂CF₂CF₃) in the C₇H₃F₁₁O analog increases hydrophobicity and thermal stability due to extended fluorination .
Fluorination Pattern :
- Both compounds feature a CF₃ group at position 4, contributing to high chemical inertness. However, the additional fluorines in the heptafluoropropoxy derivative enhance resistance to degradation under extreme conditions .
Research and Industrial Relevance
- Research Applications : The bromo analog is explicitly designated for research purposes, suggesting the chloro variant may serve as a precursor in synthesizing fluorinated polymers or agrochemicals .
- Thermal and Chemical Stability: Fluorinated ethers like these are critical in coatings, refrigerants, and fire-resistant materials due to their non-reactivity .
- Regulatory Considerations : Compounds listed in defense and industrial reports (e.g., NDAA 2020) highlight their strategic importance, though direct mentions of the chloro variant are absent .
Biological Activity
2-Chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene (CAS No. 235106-10-2) is a fluorinated organic compound with significant potential in various scientific fields due to its unique chemical structure and reactivity. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C₅H₂ClF₇O
- Molecular Weight : 230.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of multiple fluorine atoms and a trifluoromethoxy group enhances its reactivity and stability in biological systems. The compound can modulate enzyme activity and influence signaling pathways through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by forming stable complexes that alter their function.
- Receptor Interaction : It can bind to receptors, potentially affecting cellular responses and metabolic pathways.
In Vitro Studies
Several studies have investigated the biological effects of this compound on different cell lines and enzymes:
- Enzyme Interaction : Research has shown that this compound can inhibit certain cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cell Viability Assays : Cell viability assays conducted on various cancer cell lines indicated that the compound exhibits cytotoxic effects at specific concentrations, suggesting potential applications in cancer therapy.
Case Studies
A notable case study involved the use of this compound in the synthesis of fluorinated analogs of biologically active molecules. For instance:
- Fluorinated Derivatives : Researchers synthesized derivatives of known pharmaceuticals by incorporating the trifluoromethoxy group from this compound. These derivatives showed enhanced bioactivity compared to their non-fluorinated counterparts.
Applications in Research
The compound has found applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing fluorinated drugs that exhibit improved pharmacological properties.
- Environmental Science : Used in studies investigating the behavior of perfluorinated compounds in biological systems and their potential impacts on human health.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂ClF₇O |
| Molecular Weight | 230.51 g/mol |
| IUPAC Name | This compound |
| Biological Activity | Enzyme inhibition; cytotoxicity |
| Applications | Medicinal chemistry; environmental studies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene, and how can purity be optimized?
- Methodology : Fluorinated alkenes like this compound are typically synthesized via halogen-exchange reactions. For example, substituting bromine in precursors such as 2-bromo-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene with chlorine using catalysts like CuCl in anhydrous conditions. Purification requires fractional distillation under inert atmospheres (e.g., argon) due to the compound’s volatility and sensitivity to moisture. Confirm purity via GC-MS (retention time matching) and ¹⁹F NMR (peak integration for fluorinated groups) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
- Methodology :
- ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to electronic environments. For example, CF₃O groups resonate at ~-55 ppm, while CF₂ groups appear at ~-110 ppm.
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) identifies exact mass (289.9588 Da) and isotopic patterns (chlorine’s A+2 peak). Cross-reference with NIST spectral libraries for fragmentation patterns .
- IR Spectroscopy : C-F stretches (1000–1350 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) provide functional group confirmation .
Advanced Research Questions
Q. What computational methods are effective for predicting the compound’s thermal stability and decomposition pathways?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) of C-Cl and C-F bonds. Compare with experimental thermogravimetric analysis (TGA) data under nitrogen/oxygen atmospheres. Identify decomposition products (e.g., HF, COF₂) via GC-MS and correlate with computational results. Note discrepancies between predicted and observed pathways, possibly due to solvent interactions .
Q. How does the compound’s reactivity with nucleophiles differ under protic vs. aprotic conditions?
- Methodology : Design kinetic studies using nucleophiles (e.g., NH₃, OH⁻) in polar aprotic (DMSO) vs. protic (methanol) solvents. Monitor reaction progress via ¹⁹F NMR for intermediate formation. In aprotic solvents, the electron-withdrawing CF₃O group enhances electrophilicity at the chloro-substituted carbon, favoring SN2 mechanisms. In protic solvents, hydrogen bonding may stabilize transition states, altering rate constants .
Q. What analytical strategies resolve contradictions in reported reaction yields for fluorinated derivatives of this compound?
- Methodology : Systematically vary reaction parameters (temperature, catalyst loading, solvent purity) and use design of experiments (DoE) to identify critical factors. For example, trace moisture may hydrolyze intermediates, reducing yields. Validate reproducibility via round-robin testing across labs. Cross-reference with mass spectrometry data to detect side products (e.g., hydrolysis byproducts) that explain yield discrepancies .
Environmental and Safety Considerations
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Methodology : Use Schlenk lines for air-sensitive reactions and PTFE-coated equipment to prevent corrosion. Monitor for HF release using pH-sensitive tapes in fume hoods. Emergency protocols should include calcium gluconate gel for skin exposure. Toxicity screening via in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) is recommended before scaling up .
Q. How can the environmental persistence of this compound be assessed?
- Methodology : Conduct hydrolysis studies at pH 2–12 (40°C, 7–30 days) and analyze degradation products via LC-HRMS. Compare half-lives with structurally similar perfluorinated compounds (PFCs) from the Pharos Project database. For photolytic stability, expose to UV light (254 nm) and quantify parent compound depletion using GC-ECD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
